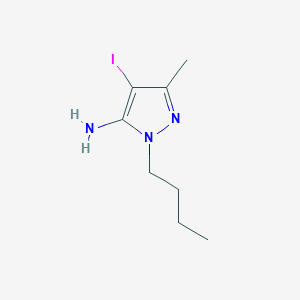

![molecular formula C17H16ClN3O4S B2920988 2-(5-Chloro-2-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330201-40-6](/img/structure/B2920988.png)

2-(5-Chloro-2-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

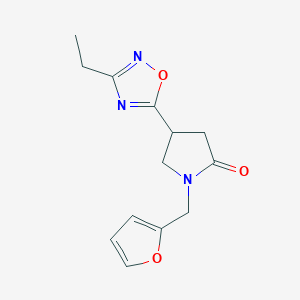

The compound “2-(5-Chloro-2-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a benzamide group , a thiophene group , and a nitro group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The thiophene group would contain a five-membered ring with four carbon atoms and one sulfur atom . The benzamide group would consist of a benzene ring attached to a carboxamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the nitro group is often involved in redox reactions , while the thiophene ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a thiophene ring could potentially increase its lipophilicity, which might affect its solubility and permeability .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Thiophene derivatives have been reported to possess significant anti-inflammatory properties. The structure of thiophene allows for the synthesis of molecules that can modulate biological pathways involved in inflammation. This makes them potential candidates for the development of new anti-inflammatory drugs, which could be more effective or have fewer side effects than current medications .

Anticancer Activity

Some thiophene derivatives exhibit anticancer properties by interfering with various cellular processes that are crucial for cancer cell survival and proliferation. Researchers are exploring the potential of thiophene compounds to act as chemotherapeutic agents, targeting specific pathways to inhibit tumor growth .

Antimicrobial Properties

The antimicrobial activity of thiophene derivatives makes them valuable in the fight against bacterial and fungal infections. Their ability to disrupt microbial cell walls or interfere with essential enzymes provides a pathway for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Kinase Inhibition

Kinases are enzymes that play a pivotal role in signaling pathways within cells. Thiophene derivatives have been found to inhibit certain kinases, which can be beneficial in treating diseases like cancer, where abnormal kinase activity is often observed. This application has significant implications for targeted therapies .

Material Science Applications

In the field of material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for use in electronic devices and could lead to advancements in flexible electronics and display technologies .

Corrosion Inhibitors

Thiophene compounds can act as corrosion inhibitors, which are important in industrial applications. They protect metals and alloys from corrosion, thereby extending the life of machinery and structures. This application is particularly relevant in industries such as oil and gas, where corrosion can lead to significant economic losses .

Anesthetic Properties

Certain thiophene derivatives are used as anesthetics. For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe. The compound’s ability to block voltage-gated sodium channels makes it effective in numbing sensations during dental procedures .

Anti-Arrhythmic Effects

Thiophene derivatives have also been explored for their anti-arrhythmic effects. They can modulate cardiac ion channels, which may help in correcting irregular heartbeats. This application has the potential to contribute to the development of new treatments for arrhythmias .

Propriétés

IUPAC Name |

2-[(5-chloro-2-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4S/c1-8-2-5-13-11(6-8)14(15(19)22)17(26-13)20-16(23)10-7-9(18)3-4-12(10)21(24)25/h3-4,7-8H,2,5-6H2,1H3,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTFSEOVTSLWGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

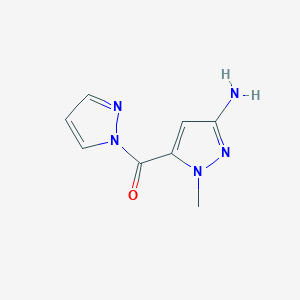

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B2920905.png)

![N-[1-(4-Chlorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2920908.png)

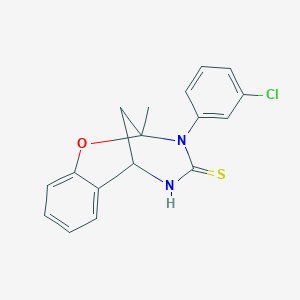

![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2920910.png)

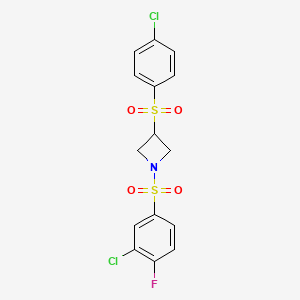

![4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione](/img/structure/B2920916.png)

![Methyl 3-(4-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2920920.png)

![N'-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2920923.png)

![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2920926.png)